molecular formula C21H19NO4 B11647414 Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate

Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate

Cat. No.: B11647414
M. Wt: 349.4 g/mol
InChI Key: PDICUJXDYYGHEW-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2,6-dioxo-4-phenylcyclohexylidene methyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoates and cyclohexylidene derivatives.

Scientific Research Applications

Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate can be compared with other similar compounds, such as:

    Methyl 2,4-dioxo-6-pentylcyclohexanecarboxylate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a benzoate ester and an amino group, but with different functional groups affecting its chemical behavior and uses.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties and applications.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C21H19NO4/c1-26-21(25)15-7-9-17(10-8-15)22-13-18-19(23)11-16(12-20(18)24)14-5-3-2-4-6-14/h2-10,13,16,23H,11-12H2,1H3

InChI Key

PDICUJXDYYGHEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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